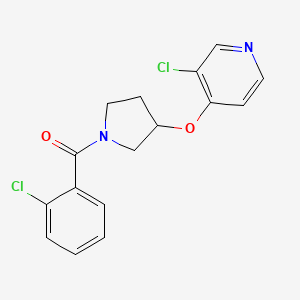

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound often researched for its potential applications in various scientific fields. This compound contains multiple functional groups, including chlorophenyl and chloropyridinyl moieties, making it a molecule of significant interest in both academic and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: Typically, the synthesis begins with commercially available or easily synthesized chlorinated aromatic compounds.

Stepwise Synthesis:

First, the pyrrolidine ring is synthesized and functionalized to incorporate a methanone group.

Next, the chloropyridinyl group is introduced through nucleophilic substitution reactions.

Finally, the chlorophenyl group is attached using cross-coupling reactions.

Reaction Conditions: These steps generally involve conditions such as elevated temperatures, inert atmospheres (often nitrogen or argon), and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Industrial Production Methods:

In an industrial context, the production of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is scaled up by optimizing the reaction conditions and using large-scale reactors. Techniques such as continuous flow synthesis might be employed to increase yield and reduce production time.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically converting its functional groups into higher oxidation states.

Reduction: Conversely, it can also be reduced, affecting the chlorinated rings or the pyrrolidine moiety.

Substitution: The chlorinated aromatic rings make it a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrides such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) under varying solvent conditions.

Major Products:

Oxidation: Potential products include various oxygenated derivatives.

Reduction: Corresponding dechlorinated or reduced aromatic compounds.

Substitution: New compounds where chlorines are replaced by different nucleophiles.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology: The compound's structural components are studied for their potential interactions with biological macromolecules.

Medicine: Research investigates its potential as a pharmacophore, exploring its interaction with biological targets like enzymes or receptors.

Industry: Its application in the manufacture of specialty chemicals, particularly those with advanced material properties.

Mécanisme D'action

Molecular Targets and Pathways:

The compound’s effects are typically a result of its interaction with specific molecular targets, such as enzymes or receptors, through binding affinity and specificity. The chlorinated aromatic groups and the pyrrolidine ring can interact with hydrophobic pockets or active sites, influencing the biological activity.

Comparaison Avec Des Composés Similaires

(2-Chlorophenyl)(3-pyrrolidin-1-yl)methanone

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

(2-Chlorophenyl)(3-((4-chloropyridin-3-yl)oxy)pyrrolidin-1-yl)methanone

These compounds share structural similarities but differ in specific substitutions or positions of functional groups, which can significantly affect their chemical properties and biological activities. The uniqueness of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of the chlorophenyl and chloropyridinyl groups attached to the pyrrolidine ring, offering distinct reactivity and interactions.

Activité Biologique

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its structure combines a chlorophenyl group, a pyrrolidine ring, and a chloropyridine moiety, which are prevalent in numerous bioactive compounds. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C16H14Cl2N2O2, with a molecular weight of approximately 337.2 g/mol. The compound is characterized by the presence of electron-withdrawing chlorine atoms, which enhance its reactivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂N₂O₂ |

| Molecular Weight | 337.2 g/mol |

| CAS Number | 2034618-18-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful selection of solvents and bases to optimize yield and purity. Sodium hydroxide is often used to neutralize byproducts formed during synthesis.

The biological activity of this compound has been investigated through various studies, focusing on its interaction with specific enzymes and receptors. Preliminary assessments suggest that it may exhibit activity against several biological targets:

- Enzyme Inhibition : The compound shows potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Properties

Research indicates that this compound possesses:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Antitumor Potential : Shows promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines.

Case Studies

Several studies have highlighted the compound's biological effects:

- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

- Antitumor Activity : A study evaluating the cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells found that the compound significantly reduced cell viability, indicating its potential as an anticancer drug.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique structural features that may confer distinct advantages in targeting specific biological pathways:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Moderate antibacterial | Simpler structure |

| 4-Chloroaniline | Amino group on aromatic ring | Anticancer activity | Lacks pyrrolidine |

| (3-Chlorophenyl)(...) | Chlorine on phenyl | Antitumor properties | Different heterocycle |

Propriétés

IUPAC Name |

(2-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c17-13-4-2-1-3-12(13)16(21)20-8-6-11(10-20)22-15-5-7-19-9-14(15)18/h1-5,7,9,11H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCHVWFBXCHKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.